

An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromoanthracene

Cat. No.: B067020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key applications of **2,6-Dibromoanthracene**. It is intended to serve as a critical resource for professionals in organic synthesis, materials science, and drug development who utilize halogenated polycyclic aromatic hydrocarbons. This document includes summarized quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate both theoretical understanding and practical application.

Chemical and Physical Properties

2,6-Dibromoanthracene is a halogenated aromatic hydrocarbon characterized as a yellow crystalline solid at room temperature.^[1] Its properties make it a valuable building block in the synthesis of organic semiconductors.^{[1][2]} It is generally insoluble in water but shows slight solubility in solvents like chloroform and DMSO, particularly with heating and sonication.^[1]

Table 1: Physicochemical Properties of **2,6-Dibromoanthracene**

Property	Value	Reference
CAS Number	186517-01-1	[1][3]
Molecular Formula	C ₁₄ H ₈ Br ₂	[1][3]
Molecular Weight	336.02 g/mol	[3]
Appearance	White to Orange to Green powder to crystal	[1][4]
Boiling Point	438.755 °C at 760 mmHg	[5]
Density	1.768 g/cm ³	[5]
Vapor Pressure	0 mmHg at 25°C	[5]
ACD/LogP	6.06	[1]
Refractive Index	1.749	[5]
Solubility	Insoluble in water; Slightly soluble in Chloroform and DMSO (heated, sonicated)	[1]

Molecular Structure

The molecular structure of **2,6-Dibromoanthracene** consists of a central anthracene core, which is a tricyclic aromatic system, with two bromine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts a C_{2h} symmetry to the molecule. The bromine atoms act as functional handles for further chemical modifications through cross-coupling reactions, which is fundamental to its utility in materials science.[2][6]

While detailed crystallographic data such as specific bond lengths and angles are not readily available in public literature, the fundamental structure can be represented by various standard chemical identifiers.

Table 2: Structural and Spectroscopic Identifiers for **2,6-Dibromoanthracene**

Identifier	Value	Reference
IUPAC Name	2,6-dibromoanthracene	[3]
Canonical SMILES	<chem>BrC1=CC2=CC3=CC=C(Br)C=C3C=C2C=C1</chem>	[3]
InChI	InChI=1S/C ₁₄ H ₈ Br ₂ /c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H	[3]
InChIKey	BPRGLVVFWRNXEP-UHFFFAOYSA-N	[3]
¹ H NMR (300 MHz, CDCl ₃ , δ in ppm)	8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H)	[5]
¹³ C NMR (CDCl ₃ , δ in ppm)	133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **2,6-Dibromoanthracene** and its precursor, as well as a general protocol for spectroscopic characterization.

Synthesis of 2,6-Dibromoanthraquinone (Precursor)

The synthesis of the direct precursor, 2,6-Dibromoanthraquinone, is crucial. A common method involves a diazotization reaction starting from 2,6-diamino-9,10-anthraquinone.[2]

Protocol:

- To a reaction flask, add 2,6-diamino-9,10-anthraquinone (5g, 20.99 mmol), cuprous bromide (11.72g, 52.50 mmol), and acetonitrile (300 ml).[2]
- Add butyl nitrite (6.20 ml, 52.00 mmol) to the mixture.[2]
- Heat the reaction mixture to 65°C and maintain for 2 hours.[2]

- Quench the reaction by adding 20% hydrochloric acid.[\[2\]](#)
- Filter the resulting precipitate and wash with dichloromethane and brine.[\[2\]](#)
- Purify the crude product by recrystallization from 1,4-dioxane to yield 2,6-Dibromoanthraquinone (Yield: 2.44g, 30%).[\[2\]](#)

Synthesis of 2,6-Dibromoanthracene

This protocol describes the reduction of 2,6-Dibromoanthraquinone to the target compound.

Protocol:

- In a round-bottom flask, sequentially add 2,6-Dibromoanthraquinone (3 g, 8.2 mmol), glacial acetic acid (170 ml), 48% hydrobromic acid (20 ml), and 50% hypophosphorous acid (15 ml).[\[5\]](#)
- Equip the flask with a reflux condenser and heat the mixture to 140°C.[\[5\]](#)
- Maintain the reflux for 5 days.[\[5\]](#)
- After the reaction period, cool the solution and wash with ice water and ethanol to precipitate the product.[\[5\]](#)
- Filter the solid to obtain **2,6-Dibromoanthracene** (Yield: 1.46 g, 53%).[\[5\]](#)

General Protocol for NMR Spectroscopic Analysis

Objective: To confirm the identity and purity of dibromoanthracene isomers.

Instrumentation:

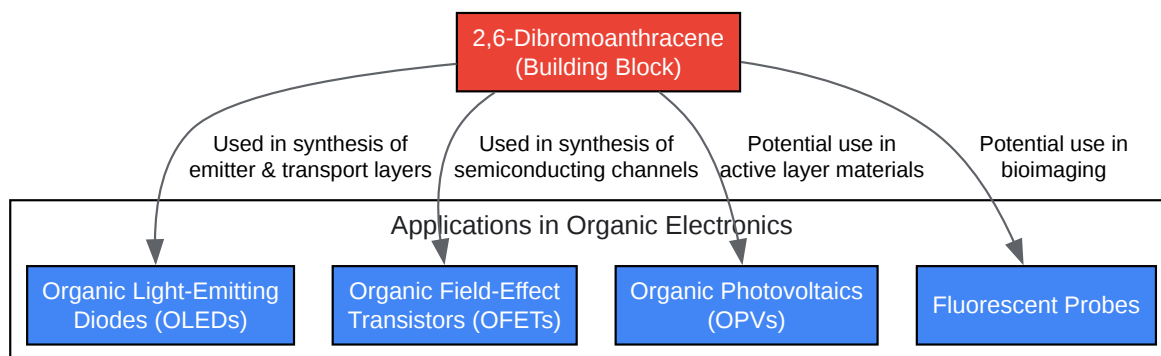
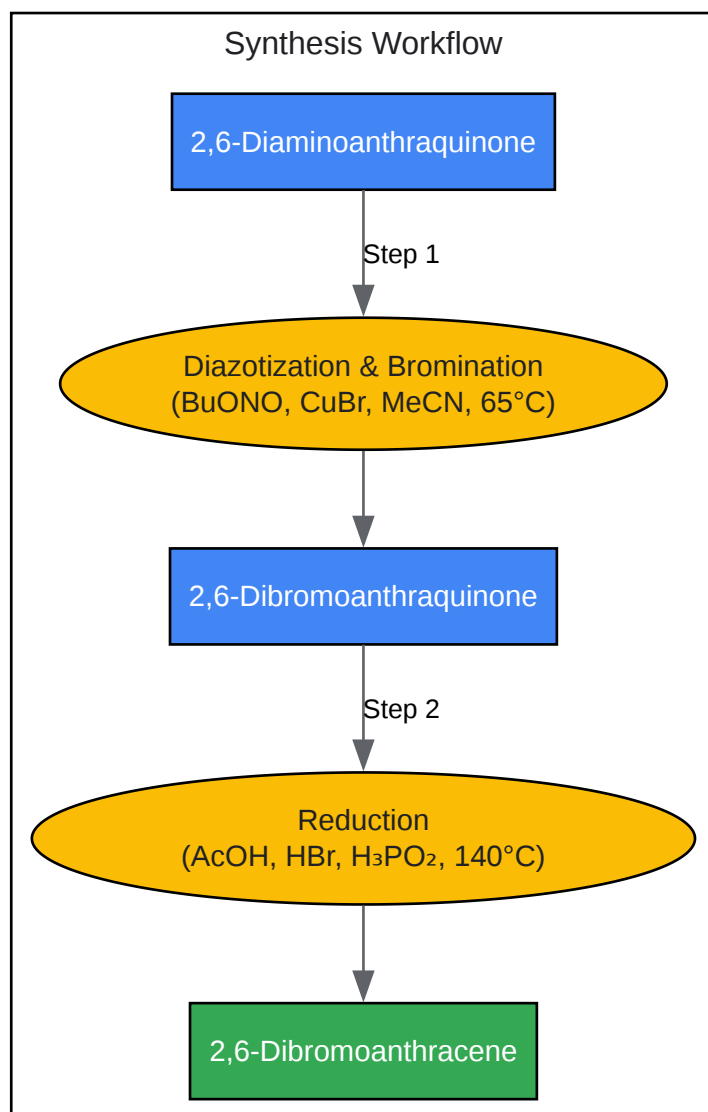
- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2,6-Dibromoanthracene** sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) directly in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Accumulate 8-16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - Acquire the carbon-13 NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .

Visualized Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving **2,6-Dibromoanthracene**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. Page loading... [guidechem.com]
- 3. 2,6-Dibromoanthracene | C₁₄H₈Br₂ | CID 22058906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromoanthracene | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 186517-01-1: 2,6-Dibromoanthracene | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067020#2-6-dibromoanthracene-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com